molecular formula C6H4N2O4 B031161 Pyrimidine-4,6-dicarboxylic acid CAS No. 16490-02-1

Pyrimidine-4,6-dicarboxylic acid

Cat. No.: B031161
CAS No.: 16490-02-1
M. Wt: 168.11 g/mol
InChI Key: XIEOKRXVAACBHI-UHFFFAOYSA-N
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Description

Pyrimidine-4,6-dicarboxylic acid is a naturally occurring heterocyclic compound. It is found in many organisms as a building block of biological molecules and is involved in various metabolic pathways. This compound plays a crucial role in the synthesis of purine and pyrimidine bases, which are the building blocks of DNA and RNA. Additionally, it is involved in the regulation of the Krebs cycle during glucose metabolism .

Mechanism of Action

Target of Action

Pyrimidine-4,6-dicarboxylic acid primarily targets Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is a key process in various physiological and pathological conditions.

Mode of Action

It is known that the compound forms monomeric and dimeric complexes with organometallic cores These complexes interact with their targets, potentially altering their function

Biochemical Pathways

This compound is involved in the synthesis of purines and pyrimidines bases, which are the building blocks of DNA and RNA . It also plays a role in the regulation of the Krebs cycle during glucose metabolism . The compound’s influence on these biochemical pathways can have downstream effects on various cellular processes, including cell growth and energy production.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis of monomeric and dimeric complexes has been observed under specific conditions, such as in water or ethanol . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate. Another method includes a zinc chloride-catalyzed three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride and ammonium iodide in three-component reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, especially with organometallic compounds, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include monomeric and dimeric complexes with organometallic cores, such as fac-[M(CO)3]+ (M = rhenium and technetium) .

Scientific Research Applications

Pyrimidine-4,6-dicarboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Pyrimidine-2,4-dicarboxylic acid
  • Pyrimidine-5,6-dicarboxylic acid
  • Pyrimidine-4,5-dicarboxylic acid

Comparison: Pyrimidine-4,6-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups at the 4 and 6 positions on the pyrimidine ring. This unique structure allows it to form specific complexes with organometallic cores, making it valuable in radiopharmaceutical applications .

Properties

IUPAC Name

pyrimidine-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEOKRXVAACBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286236
Record name pyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-02-1
Record name 16490-02-1
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Record name pyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4,6-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Beyond collagenase inhibition, are there other potential applications for Pyrimidine-4,6-dicarboxylic acid and its derivatives?

A2: Yes, this compound has demonstrated versatility in coordination chemistry. It can act as a ligand, forming three-dimensional coordination polymers with lanthanide metals. [] These polymers exhibit interesting luminescent properties, particularly with Sm(3+), Eu(3+), Tb(3+), and Dy(3+) ions. [] This luminescence opens up potential applications in areas like optical materials and sensing.

Q2: Has the structural diversity of compounds containing this compound been explored, and if so, what factors influence the resulting structures?

A3: Research shows that the reaction conditions significantly impact the structural outcome when using this compound as a building block. [] Factors like pH, temperature, and the presence of other ions can lead to in-situ formation of byproducts (e.g., oxalate, formate), which can then be incorporated into the final structures alongside this compound. [] This sensitivity allows for the creation of a diverse range of compounds with potentially tailored properties.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives, particularly regarding their inhibitory activity?

A4: While the provided abstracts mention the use of this compound diamides as collagenase inhibitors, they lack detailed SAR studies. [, ] Further research is needed to understand how modifications to the diamide structure (e.g., substituents on the nitrogen atoms) affect the inhibitory potency and selectivity against different collagenase subtypes.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Although not explicitly stated in the provided abstracts, characterization of this compound derivatives likely involves a combination of techniques common in organic and coordination chemistry. These may include:

  • X-ray diffraction: For single crystals, this technique can reveal the three-dimensional structure and arrangement of atoms within the molecule and the crystal lattice. []

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